(Isopropylthio)acetic acid
Overview
Description
(Isopropylthio)acetic acid, also known as (isopropylsulfanyl)acetic acid, is a synthetic chemical compound with the molecular formula C5H10O2S and a molecular weight of 134.2 g/mol . It is primarily used as a lubricant and in various industrial processes . This compound has also demonstrated antibacterial activity against several bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Isopropylthio)acetic acid can be synthesized through a two-step reaction process. Initially, acetic anhydride and a catalyst are added to galactose at room temperature. Following this, isopropyl mercaptan is introduced, resulting in the formation of isopropylthio acetyl galactose. This intermediate is then dissolved in methanol, and acetic acid is added to neutralize the solution, yielding this compound .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, ensuring that the raw materials are readily available and the reaction conditions are controlled to maximize yield .
Chemical Reactions Analysis
Types of Reactions
(Isopropylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form isopropylthio alcohol.
Substitution: This compound can participate in substitution reactions where the isopropylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Isopropylthio alcohol.
Substitution: Compounds with different functional groups replacing the isopropylthio group.
Scientific Research Applications
(Isopropylthio)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Demonstrates antibacterial activity, making it useful in studying bacterial resistance mechanisms.
Industry: Employed as a lubricant and in various industrial processes due to its chemical properties.
Mechanism of Action
The antibacterial activity of (isopropylthio)acetic acid is attributed to its ability to inhibit β-lactamase, an enzyme that inactivates penicillin-type antibiotics by hydrolysis. This inhibition is likely due to the compound’s interaction with the sulfhydryl group of penicillin . Additionally, this compound has been shown to decrease prostatic hypertrophy in animal models, although the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(Isopropylthio)acetyl galactose: An intermediate in the synthesis of (isopropylthio)acetic acid.
Isopropyl β-D-1-thiogalactopyranoside: A molecular biology reagent used to induce protein expression.
Uniqueness
This compound is unique due to its dual functionality as both a synthetic intermediate and an antibacterial agent. Its ability to inhibit β-lactamase sets it apart from other similar compounds, making it a valuable tool in both chemical synthesis and medical research .
Properties
IUPAC Name |
2-propan-2-ylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHCMTYOZSIHJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337028 | |
Record name | (isopropylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22818-59-3 | |
Record name | (isopropylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Isopropylthio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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